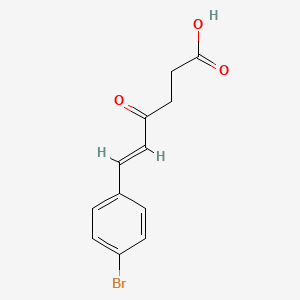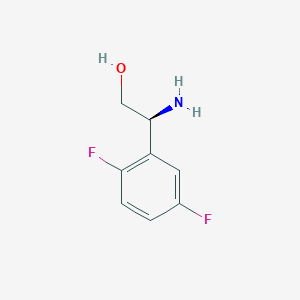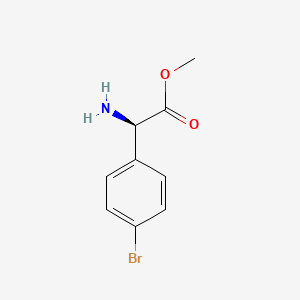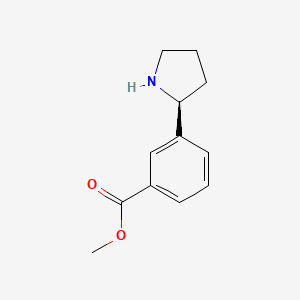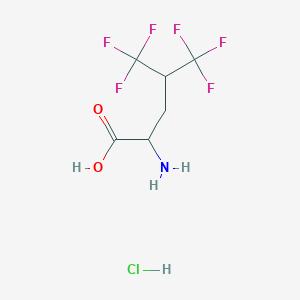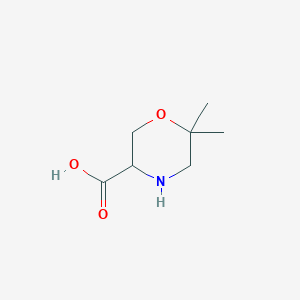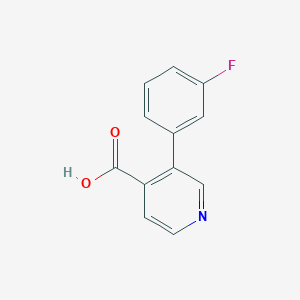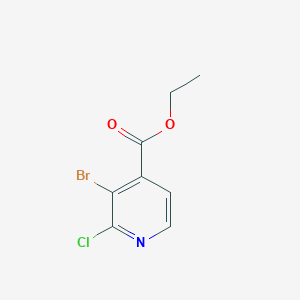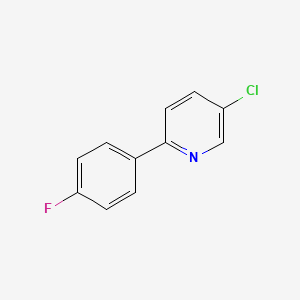
5-Chloro-2-(4-fluorophenyl)pyridine
Vue d'ensemble
Description
5-Chloro-2-(4-fluorophenyl)pyridine is a chemical compound with the CAS Number: 1214327-65-7 . It has a molecular weight of 207.63 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7ClFN/c12-9-3-6-11(14-7-9)8-1-4-10(13)5-2-8/h1-7H . This indicates the presence of a pyridine ring with chlorine and fluorophenyl substituents.Physical and Chemical Properties Analysis
This compound is stored at temperatures between 2-8°C . The compound is shipped at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Processes: 5-Chloro-2-(4-fluorophenyl)pyridine is synthesized through multiple steps, including esterification, Suzuki coupling, sodium tetrahydroborate reduction, and chlorination. This synthesis method is noted for reducing side reactions and improving yield and purity, making it suitable for industrial production (Li Pei-w, 2015).
- Characterization and Reactivity Study: A study on the reactivity and characterization of similar compounds like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one demonstrates the potential for charge transfer within molecules, the stability of the molecule arising from hyper-conjugative interactions, and charge delocalization. This indicates the compound's utility in developing new molecules, possibly in the field of pharmacology (Murthy et al., 2017).
Photophysical Evaluation
- Fluorophore Development: Derivatives of pyridine compounds, including those similar to this compound, have been synthesized for their high fluorescence quantum yields in various solvents. This property is significant for the development of new fluorophores, which are crucial in biological imaging and diagnostics (Hagimori et al., 2019).
Pharmaceutical Research
- Anticancer Agent Development: Novel derivatives of this compound have been synthesized and screened for in vitro anticancer activity against various human cancer cell lines. This research highlights its potential as a precursor in developing new anticancer agents (Vinayak et al., 2017).
- Receptor Binding Studies: The compound has been used in studies to develop receptor agonists with potential therapeutic applications in psychiatric and neurodegenerative diseases. This indicates its role in the synthesis of biologically active molecules (Deseure et al., 2002).
Fluorescent Chemosensor Development
- Chemosensor for Metal Ions: Pyrrolo[3,4-c]pyridine-based compounds, related to this compound, have been used as fluorescent chemosensors for Fe3+/Fe2+ sensitivity, demonstrating their application in detecting metal ions in biological systems (Maity et al., 2018).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
5-chloro-2-(4-fluorophenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN/c12-9-3-6-11(14-7-9)8-1-4-10(13)5-2-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBFNUMMASEOQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


